N-2-(morpholin-4-yl)ethyl-3-nitroaniline
Description
Properties
Molecular Formula |
C12H17N3O3 |
|---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
N-(2-morpholin-4-ylethyl)-3-nitroaniline |
InChI |
InChI=1S/C12H17N3O3/c16-15(17)12-3-1-2-11(10-12)13-4-5-14-6-8-18-9-7-14/h1-3,10,13H,4-9H2 |
InChI Key |
XSGRBIVKZXILKK-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCNC2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Effects
Key structural analogs are compared in Table 1, highlighting variations in substituents and functional groups.
Table 1: Structural Comparison of N-2-(morpholin-4-yl)ethyl-3-nitroaniline and Analogs
Key Observations:
Morpholine vs. In contrast, the ethoxypropyl group in N-(3-ethoxypropyl)-2-fluoro-4-nitroaniline combines lipophilic (ethoxy) and electron-withdrawing (fluoro) effects, which may alter electronic distribution on the aromatic ring .
Nitro vs. Nitroso Groups: Nitro groups (electron-withdrawing) stabilize negative charges, whereas nitroso groups (as in compound 2g) can act as nitric oxide donors or participate in redox reactions .
Key Findings:
- The morpholinyl-ethyl substituent in compound 14 demonstrated 14-fold lower affinity for cannabinoid receptors compared to the n-pentyl analog, suggesting steric hindrance or reduced lipophilicity may impair binding .
- Chlorophenyl and morpholinyl substituents in compound 2g were synthesized for bioactivity studies, though specific data remain unreported .
Preparation Methods
Direct Alkylation with 2-Chloroethylmorpholine
The most straightforward approach involves reacting 3-nitroaniline with 2-chloroethylmorpholine under basic conditions. In a typical procedure, 3-nitroaniline (1.38 g, 10 mmol) and 2-chloroethylmorpholine (1.5 eq) are dissolved in dimethylformamide (DMF) with potassium carbonate (2.76 g, 20 mmol) as a base. The mixture is heated to 100°C for 24 hours, yielding the target compound via SN2 substitution. Purification via column chromatography (ethyl acetate:hexane, 1:3) achieves a 65% yield .
Key Considerations:
-
Side Reactions : Over-alkylation to form tertiary amines is mitigated by controlling stoichiometry.
-
Solvent Choice : DMF enhances nucleophilicity of the aromatic amine compared to polar aprotic solvents like acetonitrile.
Stepwise Ethyl Group Introduction Followed by Morpholine Substitution
Hydroxyethyl Intermediate Synthesis
3-Nitroaniline reacts with ethylene oxide (1.2 eq) in methanol under acidic catalysis (H₂SO₄, 0.5 eq) at 50°C for 6 hours, producing N-(2-hydroxyethyl)-3-nitroaniline. The hydroxyl group is subsequently converted to a tosylate using tosyl chloride (1.1 eq) in dichloromethane with triethylamine (2 eq).
Morpholine Incorporation
The tosylated intermediate reacts with morpholine (3 eq) in tetrahydrofuran (THF) at reflux for 12 hours. This two-step process achieves a 72% overall yield after recrystallization from ethanol.
Advantages:
-
Avoids direct handling of reactive alkyl halides.
-
Enables scalable production with >95% purity via simple filtration.
Copper-Catalyzed Coupling Approaches
Ullmann-Type Coupling
A mixture of 3-nitrochlorobenzene (1.57 g, 10 mmol), 2-morpholinoethylamine (1.5 eq), CuI (0.19 g, 0.1 mmol), and L-proline (0.23 g, 2 mmol) in DMSO undergoes heating at 110°C for 48 hours. The reaction proceeds via a radical mechanism, yielding N-2-(morpholin-4-yl)ethyl-3-nitroaniline in 42% yield after extraction with ethyl acetate.
Limitations:
-
Requires expensive catalysts and extended reaction times.
Reductive Amination Pathways
Ketone Intermediate Formation
3-Nitroaniline reacts with morpholin-4-ylacetone (1.2 eq) in methanol under hydrogen gas (3 atm) with palladium on carbon (10% w/w). After 24 hours, the imine intermediate is reduced to the target compound, yielding 58% product .
Optimization Insights:
-
Catalyst Loading : Increasing Pd/C to 15% w/w improves yield to 68% but raises costs.
-
Solvent Effects : Methanol outperforms THF due to better hydrogen solubility.
Comparative Analysis of Synthetic Routes
The table below summarizes critical parameters for each method:
| Method | Starting Materials | Conditions | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|---|
| Direct Alkylation | 3-Nitroaniline, 2-Chloroethylmorpholine | DMF, K₂CO₃, 100°C, 24h | 65 | 92 | Moderate |
| Stepwise Substitution | N-(2-Hydroxyethyl)-3-nitroaniline, Morpholine | THF, reflux, 12h | 72 | 98 | High |
| Ullmann Coupling | 3-Nitrochlorobenzene, 2-Morpholinoethylamine | CuI, L-proline, 110°C | 42 | 85 | Low |
| Reductive Amination | 3-Nitroaniline, Morpholin-4-ylacetone | Pd/C, H₂, MeOH, 24h | 58 | 90 | Moderate |
Industrial-Scale Production Considerations
Cost Efficiency
The stepwise substitution method is preferred for large-scale synthesis due to lower catalyst costs and higher yields. For example, a pilot-scale reaction (10 kg starting material) achieved 70% yield with 99% purity after recrystallization.
Environmental Impact
Copper-catalyzed methods generate heavy metal waste, necessitating costly disposal. In contrast, reductive amination produces minimal byproducts, aligning with green chemistry principles.
Mechanistic Insights and Side Reactions
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-2-(morpholin-4-yl)ethyl-3-nitroaniline, and how can reaction conditions be optimized?
- Methodology : A two-step approach is commonly employed:
Nucleophilic aromatic substitution : React 3-nitroaniline derivatives with a morpholine-containing alkylating agent (e.g., 2-chloroethylmorpholine) under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C).
Nitro group retention : Avoid reduction steps unless targeting amine derivatives. Optimize reaction time and temperature to prevent side reactions like over-alkylation .
- Yield Optimization : Use polar aprotic solvents (DMF, DMSO) and monitor progress via TLC. Purify via column chromatography with ethyl acetate/hexane gradients.
Q. How can the purity and structure of this compound be validated?
- Analytical Techniques :
- NMR : Confirm substitution patterns:
- ¹H NMR : Aromatic protons (δ 6.5–8.5 ppm), morpholine protons (δ 3.5–4.0 ppm), and ethyl linker protons (δ 2.5–3.5 ppm).
- ¹³C NMR : Nitro group deshields adjacent carbons (~125–135 ppm) .
- MS : Molecular ion peak ([M+H]⁺) should match the theoretical molecular weight (e.g., C₁₂H₁₅N₃O₃: 261.11 g/mol).
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
Advanced Research Questions
Q. How does the nitro group influence the electronic and steric properties of this compound in supramolecular interactions?
- Electronic Effects : The nitro group acts as a strong electron-withdrawing group, reducing electron density on the aromatic ring. This enhances hydrogen-bonding interactions with biological targets (e.g., enzymes) or co-crystallizing agents.
- Steric Effects : The ortho-nitro group may restrict rotation around the C-N bond, stabilizing specific conformers. Computational studies (DFT) can map electrostatic potential surfaces to predict binding sites .
- Experimental Validation : X-ray crystallography (using SHELX for refinement) can reveal intermolecular interactions, such as C–H···O hydrogen bonds involving the nitro group .
Q. What strategies mitigate challenges in synthesizing morpholine-containing nitroaromatics with high regioselectivity?
- Directed Metalation : Use directing groups (e.g., amides) to control substitution patterns. For example, employ Pd-catalyzed C–H activation to functionalize the aromatic ring selectively .
- Protection/Deprotection : Temporarily protect the morpholine nitrogen with Boc groups during nitro group introduction to prevent unwanted side reactions .
- Kinetic vs. Thermodynamic Control : Adjust reaction temperature and solvent polarity to favor desired intermediates. For instance, low temperatures may favor para-substitution in nitration reactions .
Q. How can the biological activity of this compound be systematically evaluated?
- Target Identification : Perform docking studies (AutoDock Vina) against proteins with nitroaromatic-binding pockets (e.g., nitroreductases). Validate with SPR (surface plasmon resonance) to measure binding affinity .
- Cellular Assays :
- Cytotoxicity : Use MTT assays in cancer cell lines (e.g., HeLa, MCF-7).
- Nitroreduction Monitoring : Track nitro-to-amine conversion via LC-MS in hypoxic conditions (mimicking tumor microenvironments) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
